Cycloester Erythromycin Enol Ether

Erythromycin impurity profiling Reference standard characterization Structural elucidation

Cycloester Erythromycin Enol Ether (CAS 58781-38-7, molecular formula C38H63NO13, molecular weight 741.91 g/mol), also designated as Erythromycin Impurity 9, is a structurally defined erythromycin-related substance characterized by an 8,9-didehydro-9-deoxo-6,9-epoxy motif fused to a cyclic 11,12-carbonate ester. It is derived from Erythromycin A Enol Ether and classified as a process-related impurity of the macrolide antibiotic erythromycin.

Molecular Formula C38H63NO13
Molecular Weight 741.9 g/mol
Cat. No. B13421506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloester Erythromycin Enol Ether
Molecular FormulaC38H63NO13
Molecular Weight741.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C3=C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)OC(=O)O2)C
InChIInChI=1S/C38H63NO13/c1-14-25-38(10)32(50-35(43)52-38)20(4)28-18(2)16-37(9,51-28)31(49-34-27(40)24(39(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,40-41H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,36-,37-,38+/m1/s1
InChIKeyLRWLNXGYFLIVFX-MUIXFKRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloester Erythromycin Enol Ether (Erythromycin Impurity 9, CAS 58781-38-7): A Critical Reference Standard for Erythromycin Quality Control


Cycloester Erythromycin Enol Ether (CAS 58781-38-7, molecular formula C38H63NO13, molecular weight 741.91 g/mol), also designated as Erythromycin Impurity 9, is a structurally defined erythromycin-related substance characterized by an 8,9-didehydro-9-deoxo-6,9-epoxy motif fused to a cyclic 11,12-carbonate ester . It is derived from Erythromycin A Enol Ether and classified as a process-related impurity of the macrolide antibiotic erythromycin . This compound is supplied as a fully characterized reference standard (>97% purity by HPLC) intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications during erythromycin API and finished product manufacturing .

Why Generic Erythromycin Impurity Standards Cannot Replace Cycloester Erythromycin Enol Ether in Pharmacopoeial Analysis


Erythromycin-related substances encompass a structurally diverse family of degradation products and process impurities, including Erythromycin A Enol Ether (EP Impurity E), Pseudoerythromycin A Enol Ether, Anhydroerythromycin A, and Erythromycin B Enol Ether [1]. These analogs differ in their chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns [2]. Substituting a structurally distinct impurity such as Erythromycin A Enol Ether for Cycloester Erythromycin Enol Ether—which bears an additional cyclic 11,12-carbonate bridge absent in simple enol ethers—invalidates system suitability criteria, prevents accurate peak identification, and compromises the reliability of related-substances determination in erythromycin drug substance and product testing .

Cycloester Erythromycin Enol Ether: Quantified Differentiation from Erythromycin Enol Ether Analogs for Analytical Reference Standard Procurement


Structural Differentiation: The Cyclic 11,12-Carbonate Bridge Confers Unique Molecular Identity Versus Simple Enol Ether Impurities

Cycloester Erythromycin Enol Ether (CAS 58781-38-7) is distinguished from Erythromycin A Enol Ether (CAS 33396-29-1, EP Impurity E) by the presence of a cyclic 11,12-carbonate ester bridge fused to the 8,9-didehydro-9-deoxo-6,9-epoxy macrolactone core . This structural modification increases the molecular weight from 715.92 g/mol (C37H65NO12) in Erythromycin A Enol Ether to 741.91 g/mol (C38H63NO13) in Cycloester Erythromycin Enol Ether—a mass difference of +25.99 Da—and introduces a distinct chromophore that alters UV absorption properties . The cycloester functionality also modifies the compound's fragmentation pattern in LC-MS analysis, requiring independent reference standards for unequivocal peak assignment .

Erythromycin impurity profiling Reference standard characterization Structural elucidation

Impurity Classification Traceability: Erythromycin Impurity 9 vs. Erythromycin EP Impurity E in Pharmacopoeial Monographs

In the erythromycin impurity nomenclature system, Cycloester Erythromycin Enol Ether is indexed as Erythromycin Impurity 9 (or Impurity 13 in certain compendial contexts), while Erythromycin A Enol Ether is designated as EP Impurity E . These are distinct entries in pharmacopoeial monographs with different acceptance criteria and system suitability requirements. The EP Impurity E specification limits Erythromycin A Enol Ether content, whereas Cycloester Erythromycin Enol Ether must be controlled as a separate, specified impurity . Using the wrong impurity standard compromises traceability to the pharmacopoeial monograph and can invalidate ANDA/NDA regulatory filings .

Erythromycin pharmacopoeia Impurity nomenclature Regulatory reference standards

Purity and Characterization Completeness: Certificate of Analysis Documentation for Regulatory-Grade Procurement

Commercially available Cycloester Erythromycin Enol Ether reference standards are supplied with comprehensive certificates of analysis including HPLC purity (≥95–98%), 1H NMR, 13C NMR, and LC-MS/MS characterization data, and some vendors additionally offer quantitative NMR (QNMR) content assignment . In contrast, non-specialized erythromycin impurity standards may lack complete spectroscopic characterization or provide only HPLC area% purity without QNMR verification, which is insufficient for use as a primary reference standard in regulatory QC laboratories . The availability of QNMR-assigned content value eliminates the uncertainty associated with HPLC area% purity and enables direct traceability to SI units .

Reference standard purity Certificate of Analysis Quality control procurement

Cycloester Erythromycin Enol Ether: Validated Use Cases in Pharmaceutical Quality Control and Analytical Development


Pharmacopoeial System Suitability Testing for Erythromycin Related-Substances Analysis

Cycloester Erythromycin Enol Ether (Impurity 9) is used as a reference standard to establish system suitability in HPLC methods for erythromycin API and finished product testing. Its distinct chromatographic retention time and unique cyclic carbonate structure enable accurate peak identification during related-substances determination, as required by EP and USP monographs . Because this impurity is structurally distinct from Erythromycin A Enol Ether (EP Impurity E), its use ensures that the analytical method achieves adequate resolution between co-eluting or closely migrating impurity peaks, thereby satisfying pharmacopoeial system suitability criteria [1].

Analytical Method Validation (AMV) and Quality Control in ANDA/NDA Submissions

During analytical method validation for ANDA or NDA regulatory filings, Cycloester Erythromycin Enol Ether serves as a critical impurity marker for demonstrating method specificity, linearity, accuracy, and precision. The availability of fully characterized reference material with 1H/13C NMR, LC-MS/MS, and HPLC purity data (≥95%), along with optional QNMR content assignment, provides the comprehensive documentation required by regulatory agencies for method validation reports . This enables pharmaceutical manufacturers to establish validated impurity threshold methods that meet ICH Q2(R1) guidelines.

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies of erythromycin drug substance and drug product, Cycloester Erythromycin Enol Ether is employed as a reference marker to track the formation of cyclic carbonate-bridged enol ether degradation products under stress conditions (acid, base, oxidative, thermal, photolytic). Its presence in stressed samples confirms the degradation pathway involving intramolecular carbonate formation, and its distinct LC-MS fragmentation pattern facilitates unambiguous identification even in complex degradation mixtures [1]. This application is essential for developing stability-indicating methods per ICH Q1A(R2) requirements.

Reference Standard Procurement for Contract Research and Manufacturing Organizations (CRO/CMO)

CROs and CMOs supporting erythromycin product development require impurity reference standards that are traceable to pharmacopoeial monographs and supplied with comprehensive certificates of analysis. Cycloester Erythromycin Enol Ether, when sourced from qualified vendors offering ≥97% HPLC purity and full spectroscopic characterization, meets the data integrity and traceability requirements of pharmaceutical clients and regulatory inspectors . Selecting this compound over generic, under-characterized impurity standards reduces the risk of analytical method failure and client audit findings.

Quote Request

Request a Quote for Cycloester Erythromycin Enol Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.